![molecular formula C7H4INO4 B1630002 4-Iodopyridine-2,6-dicarboxylic acid CAS No. 506423-80-9](/img/structure/B1630002.png)
4-Iodopyridine-2,6-dicarboxylic acid
Overview
Description
Synthesis Analysis
For example, a hydrothermal synthesis method has been reported: A mixture of Cu(OAc)2·H2O , 4-iodopyridine-2,6-dicarboxylic acid , and 4-imidazol-1-yl-pyridine in deionized water is heated at 90°C for 72 hours . Blue crystals of the title compound are obtained after cooling to room temperature .
Molecular Structure Analysis
The crystallographic data and fractional atomic coordinates are provided in the supplementary materials .
Scientific Research Applications
Synthesis and Structural Engineering
- 4-Iodopyridine-2,6-dicarboxylic acid has been used in the regiochemical modification of trihalopyridines, providing new building blocks for pharmaceutical research. Specifically, its derivatives can be synthesized through selective nucleophilic displacement, offering a variety of new structures (Bobbio & Schlosser, 2001).
Coordination Polymers and Metal-Organic Frameworks (MOFs)
- This compound plays a crucial role in the formation of novel coordination polymers and MOFs, exhibiting diverse structural configurations. These structures have potential applications in areas like catalysis and gas storage. For example, the self-assembly of 4-hydroxypyridine-2,6-dicarboxylic acid with various metal ions forms coordination polymers with distinct geometries and properties (Gao et al., 2006).
Photovoltaic and Solar Cell Applications
- Derivatives of 4-Iodopyridine-2,6-dicarboxylic acid are being used in solar cell technology. For instance, its integration into trinuclear ruthenium complexes adsorbed on TiO2 films has shown high efficiency in converting light into electricity, indicating its potential in enhancing solar energy harvesting (Nazeeruddin et al., 1990).
Fluorescence and Luminescence Studies
- Complexes formed with 4-Iodopyridine-2,6-dicarboxylic acid and rare earth metals like terbium (Tb) have been studied for their fluorescence properties. These studies are significant for developing materials for organic light-emitting devices and medical diagnostics (Tang et al., 2008).
properties
IUPAC Name |
4-iodopyridine-2,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYYPWOUZPEAHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631513 | |
Record name | 4-Iodopyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodopyridine-2,6-dicarboxylic acid | |
CAS RN |
506423-80-9 | |
Record name | 4-Iodopyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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